1-Bromo-2-fluoro-4-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of related halogenated nitrobenzenes involves strategic functionalization of aromatic compounds through halogenation and nitration reactions. For example, derivatives like 1-fluoro-2,5-dimethoxy-4-nitrobenzene have been synthesized with high yields using nitric acid reactions, showcasing methods that could be adapted for 1-bromo-2-fluoro-4-nitrobenzene synthesis (Martin Sweeney, P. McArdle, F. Aldabbagh, 2018). Similarly, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene demonstrates the applicability of Williamson Reaction, highlighting the role of reaction conditions in optimizing yields (Zhai Guang-xin, 2006).
Molecular Structure Analysis
Molecular structure analysis of halogenated nitrobenzenes often employs techniques like X-ray crystallography, NMR, and FT-IR. Studies on compounds such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene utilize these methods for structural confirmation, providing a framework for understanding the molecular geometry and electronic configuration of 1-bromo-2-fluoro-4-nitrobenzene (Martin Sweeney, P. McArdle, F. Aldabbagh, 2018).
Chemical Reactions and Properties
Chemical reactions involving 1-bromo-2-fluoro-4-nitrobenzene are influenced by its functional groups. Radical bromination and nucleophilic substitution reactions are common. For instance, the synthesis of related bromomethyl-fluorobenzene derivatives through radical bromination showcases the reactive versatility of bromo-fluoro-nitrobenzene compounds under various conditions (Song Yan-min, 2007).
Physical Properties Analysis
The physical properties of 1-bromo-2-fluoro-4-nitrobenzene, such as melting point, boiling point, and solubility, are essential for its handling and application in synthesis. While specific data on 1-bromo-2-fluoro-4-nitrobenzene is scarce, analogous compounds provide insights into its likely behavior. The investigation of similar halogenated nitrobenzenes through spectroscopic methods can reveal critical information about their stability and reactivity (D. Mahadevan, S. Periandy., M. Karabacak, S. Ramalingam, 2011).
Chemical Properties Analysis
The chemical properties of 1-bromo-2-fluoro-4-nitrobenzene, including its reactivity in electrophilic and nucleophilic reactions, are critical for its application in organic synthesis. The reactivity patterns can be inferred from studies on similar molecules, which undergo transformations such as carbonylation and palladium-catalyzed coupling reactions, indicating the potential pathways for functionalization and derivatization of 1-bromo-2-fluoro-4-nitrobenzene (Jianbin Chen, Kishore Natte, H. Neumann, Xiao‐Feng Wu, 2014).
Scientific Research Applications
Application 1: Synthesis of N-fused Tricyclic Indoles
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-2-fluoro-4-nitrobenzene is used as a reactant in the synthesis of N-fused tricyclic indoles . These compounds are important in medicinal chemistry due to their wide range of biological activities.
- Methods of Application : While the exact procedures may vary, the general process involves reacting 1-Bromo-2-fluoro-4-nitrobenzene with other reagents under specific conditions to form the desired product .
- Results or Outcomes : The outcome of this reaction is the formation of N-fused tricyclic indoles . The yield and purity of the product can vary depending on the specific reaction conditions and reagents used.
Application 2: Synthesis of Benzofuran Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-2-fluoro-4-nitrobenzene is used as a reactant in the synthesis of benzofuran derivatives . Benzofuran derivatives are important in medicinal chemistry and materials science.
- Methods of Application : The general process involves reacting 1-Bromo-2-fluoro-4-nitrobenzene with other reagents under specific conditions to form the desired product .
- Results or Outcomes : The outcome of this reaction is the formation of benzofuran derivatives . The yield and purity of the product can vary depending on the specific reaction conditions and reagents used.
Application 3: Synthesis of Dibenzoxazepine Analog
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 1-Bromo-2-fluoro-4-nitrobenzene can be used in the synthesis of dibenzoxazepine analogs . These compounds are known to be potent sodium channel blockers .
- Methods of Application : The compound is reacted with other reagents under specific conditions to form the dibenzoxazepine analog .
- Results or Outcomes : The outcome of this reaction is the formation of dibenzoxazepine analogs . The yield and purity of the product can vary depending on the specific reaction conditions and reagents used.
Application 4: Synthesis of 4-Methoxy-2’-Nitrodiphenyl Ether
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-2-nitrobenzene, a compound similar to 1-Bromo-2-fluoro-4-nitrobenzene, can be used in the preparation of 4-methoxy-2’-nitrodiphenyl ether .
- Methods of Application : The compound is reacted with other reagents under specific conditions to form 4-methoxy-2’-nitrodiphenyl ether .
- Results or Outcomes : The outcome of this reaction is the formation of 4-methoxy-2’-nitrodiphenyl ether . The yield and purity of the product can vary depending on the specific reaction conditions and reagents used.
Application 5: Synthesis of 6-Bromo-1H-benzo[d][1,2,3]triazol-1-ol
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-2-fluoro-4-nitrobenzene can be used in the synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol . This compound has potential applications in medicinal chemistry.
- Methods of Application : The compound is reacted with other reagents under specific conditions to form 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol .
- Results or Outcomes : The outcome of this reaction is the formation of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol . The yield and purity of the product can vary depending on the specific reaction conditions and reagents used.
Application 6: Synthesis of 2-(4-Bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-2-fluoro-4-nitrobenzene can be used in the synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile . This compound has potential applications in medicinal chemistry.
- Methods of Application : The compound is reacted with other reagents under specific conditions to form 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile .
- Results or Outcomes : The outcome of this reaction is the formation of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile . The yield and purity of the product can vary depending on the specific reaction conditions and reagents used.
Safety And Hazards
“1-Bromo-2-fluoro-4-nitrobenzene” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
1-bromo-2-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQMHQOHNGPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373682 | |
Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-4-nitrobenzene | |
CAS RN |
185331-69-5 | |
Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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